molecular formula C17H15ClN2O B2822819 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-40-4

3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2822819
CAS No.: 852136-40-4
M. Wt: 298.77
InChI Key: HKPHVWJDVQWQBE-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the desired position.

  • Benzamide Formation: The final step involves the formation of the benzamide group through a reaction with benzoyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: Its biological activities make it a candidate for drug development, particularly in the fields of antiviral and anticancer research.

  • Industry: It can be used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • Indomethacin: Another indole derivative with anti-inflammatory properties.

  • Serotonin: A naturally occurring indole derivative with neurotransmitter functions.

  • Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness: 3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of the chlorine atom and the benzamide group

Properties

IUPAC Name

3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHVWJDVQWQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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